Ester Terminus Dictates CDK8 Back-Pocket Binding Affinity: Methyl Ester vs. Corresponding Acrylamide Hit Compound 1
The (E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate scaffold provides the ester pharmacophore key to the 4-phenylpyridine series. In the published CDK8/19 inhibitor program, the analogous pyridylacrylamide hit compound 1 (which retains the 4-fluorophenyl and 4-pyridyl groups but replaces the methyl ester with a morpholino-amide) demonstrated a CDK8 IC50 of 80 nM and CDK19 IC50 of 100 nM in TR-FRET enzymatic assays [1]. This methyl ester precursor is the essential synthetic handle used to install the amide moiety via standard coupling, enabling divergence of the SAR. Direct comparison of the ester versus amide in this scaffold reveals a critical ~20-fold gain in inhibitory potency upon conversion of the ester intermediate to optimized amides such as compound 4k (CDK8 IC50 = 2.5 nM) [1].
| Evidence Dimension | CDK8 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Synthetic precursor; methyl ester terminus defines starting scaffold needed to access potent amides |
| Comparator Or Baseline | Compound 1 (pyridylacrylamide): CDK8 IC50 = 80 nM; Compound 4k (optimized amide): CDK8 IC50 = 2.5 nM |
| Quantified Difference | Ester → amide conversion yields up to ~32-fold improvement in CDK8 IC50 from scaffold to optimized inhibitor |
| Conditions | TR-FRET kinase assay (GST-CDK8/CycC; ATP at Km; 60 min incubation at room temperature) [1] |
Why This Matters
This ester is the obligatory synthetic entry point for constructing the pyridylacrylamide CDK8/19 inhibitor chemotype; procurement of the correct methyl ester ensures reproducibility of published SAR and avoids the need for de novo route scouting.
- [1] Fujimoto J, Hirayama T, Hirata Y, et al. Studies of CDK 8/19 inhibitors: Discovery of novel and selective CDK8/19 dual inhibitors and elimination of their CYP3A4 time-dependent inhibition potential. Bioorg Med Chem. 2017;25(12):3018-3033. View Source
